Cas no 2694725-46-5 (benzyl N-(5-chloro-6-methylpyridin-2-yl)carbamate)

Benzyl N-(5-chloro-6-methylpyridin-2-yl)carbamate is a specialized carbamate derivative with applications in pharmaceutical and agrochemical research. Its structure features a chloro-methyl-substituted pyridine core, enhancing reactivity and selectivity in synthetic pathways. The benzyl carbamate group provides stability while allowing further functionalization, making it a versatile intermediate in heterocyclic chemistry. This compound is particularly valuable in the development of bioactive molecules due to its balanced lipophilicity and electronic properties. High purity and consistent synthesis ensure reliable performance in coupling reactions and target-oriented derivatization. Its well-defined molecular architecture supports precise modifications, facilitating its use in drug discovery and crop protection studies.
benzyl N-(5-chloro-6-methylpyridin-2-yl)carbamate structure
2694725-46-5 structure
Product Name:benzyl N-(5-chloro-6-methylpyridin-2-yl)carbamate
CAS No:2694725-46-5
MF:C14H13ClN2O2
MW:276.718222379684
CID:5613484
PubChem ID:165942397
Update Time:2025-05-28

benzyl N-(5-chloro-6-methylpyridin-2-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • benzyl N-(5-chloro-6-methylpyridin-2-yl)carbamate
    • EN300-33050642
    • 2694725-46-5
    • Inchi: 1S/C14H13ClN2O2/c1-10-12(15)7-8-13(16-10)17-14(18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17,18)
    • InChI Key: PQFBAYKAAXTCRA-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=NC=1C)NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 276.0665554g/mol
  • Monoisotopic Mass: 276.0665554g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 51.2Ų

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Additional information on benzyl N-(5-chloro-6-methylpyridin-2-yl)carbamate

Comprehensive Overview of Benzyl N-(5-chloro-6-methylpyridin-2-yl)carbamate (CAS No. 2694725-46-5)

Benzyl N-(5-chloro-6-methylpyridin-2-yl)carbamate (CAS No. 2694725-46-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique pyridine backbone and carbamate functional group, serves as a critical intermediate in the synthesis of various bioactive molecules. Its molecular structure, featuring a chloro and methyl substitution on the pyridine ring, enhances its reactivity and selectivity, making it a valuable building block in medicinal chemistry.

In recent years, the demand for high-purity intermediates like Benzyl N-(5-chloro-6-methylpyridin-2-yl)carbamate has surged, driven by advancements in drug discovery and crop protection technologies. Researchers are particularly interested in its potential applications in developing targeted therapies and sustainable agrochemicals. The compound's stability under various conditions and its compatibility with multiple synthetic routes further elevate its importance in industrial and academic settings.

One of the most frequently searched questions related to this compound is: "What are the synthetic routes for Benzyl N-(5-chloro-6-methylpyridin-2-yl)carbamate?" The answer lies in its versatile reactivity. The compound can be synthesized through the reaction of 5-chloro-6-methylpyridin-2-amine with benzyl chloroformate in the presence of a base. This method is favored for its high yield and scalability, making it suitable for industrial production. Alternative pathways, such as using carbonyldiimidazole as a coupling agent, have also been explored to optimize efficiency and reduce byproducts.

The growing interest in green chemistry has led to investigations into eco-friendly synthesis methods for Benzyl N-(5-chloro-6-methylpyridin-2-yl)carbamate. Researchers are exploring catalytic systems and solvent-free conditions to minimize environmental impact. This aligns with the broader trend of sustainable chemical manufacturing, a topic highly relevant to today's environmentally conscious industries.

Another hot topic is the compound's role in pharmaceutical intermediates. Its structural features make it a promising candidate for designing kinase inhibitors and antimicrobial agents. Recent studies have highlighted its potential in addressing drug-resistant infections, a pressing global health challenge. The chloro and methyl groups on the pyridine ring contribute to enhanced binding affinity with biological targets, a key factor in its therapeutic applications.

From a commercial perspective, Benzyl N-(5-chloro-6-methylpyridin-2-yl)carbamate is available in various grades, including research-grade and GMP-grade, catering to diverse industry needs. Suppliers often emphasize its high purity and low impurity profile, which are critical for regulatory compliance and product performance. The compound's shelf life and storage conditions are also frequently discussed, with recommendations to store it in a cool, dry place away from light to maintain stability.

In summary, Benzyl N-(5-chloro-6-methylpyridin-2-yl)carbamate (CAS No. 2694725-46-5) is a multifaceted compound with significant applications in pharmaceuticals and agrochemicals. Its synthesis, properties, and potential uses continue to be areas of active research, reflecting its importance in modern chemistry. As industries strive for innovation and sustainability, this compound is poised to play a pivotal role in shaping future advancements.

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